3-(Thiophen-3-yl)but-2-enoic acid

Description

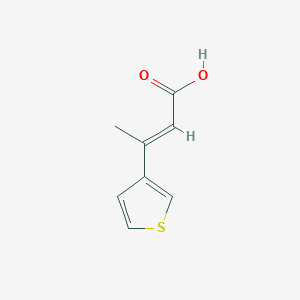

3-(Thiophen-3-yl)but-2-enoic acid is an α,β-unsaturated carboxylic acid featuring a thiophene ring substituted at the 3-position of the but-2-enoic acid backbone.

Properties

IUPAC Name |

(E)-3-thiophen-3-ylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-6(4-8(9)10)7-2-3-11-5-7/h2-5H,1H3,(H,9,10)/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYHFMLJXLCSJG-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-3-yl)but-2-enoic acid typically involves the reaction of thiophene derivatives with butenoic acid precursors. One common method is the condensation reaction between thiophene-3-carboxaldehyde and malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-3-yl)but-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The double bond in the butenoic acid moiety can be reduced to form the corresponding butanoic acid derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

Substitution: Electrophilic substitution reactions often use reagents such as bromine or chlorinating agents under acidic conditions.

Major Products Formed

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: 3-(Thiophen-3-yl)butanoic acid.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

3-(Thiophen-3-yl)but-2-enoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Thiophen-3-yl)but-2-enoic acid involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Electronic and Steric Effects

- Thiophene vs. Phenyl Substituents: Thiophene rings (as in 3-(thiophen-2-yl)but-2-enoic acid) introduce sulfur’s electronegativity and π-conjugation, which may enhance solubility in polar solvents compared to purely aromatic analogs like 8a. The 3-thiophenyl isomer (target compound) likely exhibits distinct electronic effects due to the sulfur atom’s position, altering resonance stabilization of the carboxylate group.

- Electron-Withdrawing Groups: Chloro (Z-8b) and trifluoromethyl (CF₃) substituents increase acidity by stabilizing the deprotonated form via inductive effects. For example, 3-[2-(trifluoromethyl)phenyl]but-2-enoic acid is expected to have a pKa lower than phenyl or thiophenyl analogs.

Spectroscopic Characterization

- NMR Trends: In α,β-unsaturated acids, the β-proton typically resonates downfield (δ 6.5–7.5 ppm) due to conjugation with the carbonyl. Thiophene protons in 3-(thiophen-2-yl) analogs appear as distinct multiplets (δ 7.0–7.5 ppm), while methoxy groups (e.g., in 3-(4-methoxyphenyl)but-2-enoic acid) show singlet peaks near δ 3.8 ppm.

Biological Activity

3-(Thiophen-3-yl)but-2-enoic acid is a thiophene-based compound that has garnered attention in scientific research due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and various applications in the fields of medicine and industry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors, leading to various pharmacological effects. Notably, it has been investigated for its antimicrobial and anticancer properties, suggesting a broad spectrum of activity against different biological targets.

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. It has been tested against various pathogens, including fungi and bacteria, showing efficacy in inhibiting their growth .

- Anticancer Properties : Research has suggested that this compound may have potential as an anticancer agent. It is believed to interfere with cell proliferation and induce apoptosis in cancer cells, although the precise mechanisms are still under investigation.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating pathways related to inflammation, thereby potentially providing therapeutic benefits in inflammatory diseases.

Biochemical Pathways

The biochemical pathways influenced by this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic processes, which can affect cell growth and survival.

- Modulation of Signaling Pathways : It may alter signaling pathways related to inflammation and cancer progression, contributing to its observed biological effects.

Research Findings

Recent studies have highlighted the potential of this compound in various applications:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of fungi and bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Studies

Case Study 1 : In vitro studies demonstrated that this compound effectively reduced the viability of several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. Further investigations are needed to elucidate the specific molecular targets involved.

Case Study 2 : A study on the antimicrobial efficacy of thiophene derivatives, including this compound, showed significant inhibition against dermatophytes. The compound's ability to disrupt fungal cell integrity was particularly noted, indicating its potential use as an antifungal agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.